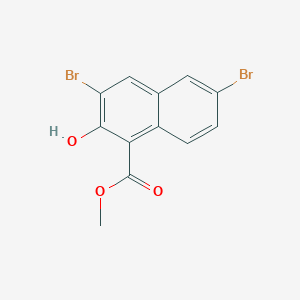

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Description

Properties

IUPAC Name |

methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O3/c1-17-12(16)10-8-3-2-7(13)4-6(8)5-9(14)11(10)15/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSBMLKNHKAHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=CC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212431 | |

| Record name | Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-94-7 | |

| Record name | Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate in Dimethyl Sulfoxide (DMSO) and Chloroform

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate in two common laboratory solvents: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the relatively nonpolar solvent, Chloroform (CHCl₃). Due to the absence of publicly available quantitative solubility data for this specific molecule, this document establishes a predictive framework based on first principles of solute-solvent interactions and provides a rigorous, self-validating experimental protocol for its empirical determination. We will deconstruct the molecular structure of the target compound to forecast its behavior and present a detailed methodology for obtaining precise solubility measurements, essential for applications in drug discovery, high-throughput screening, and chemical synthesis.

Foundational Principles: Compound and Solvent Characteristics

A molecule's solubility is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a guiding principle, suggesting that solubility is favored when the polarity and hydrogen bonding capabilities of the solute and solvent are well-matched.[1]

Solute Analysis: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

To predict the solubility of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we must first analyze its constituent functional groups and their contributions to the molecule's overall physicochemical properties.

-

Naphthalene Core: The fused bicyclic aromatic ring system is inherently nonpolar and hydrophobic. This large, lipophilic scaffold will significantly influence interactions with nonpolar solvents.

-

Hydroxyl Group (-OH): Located at the 2-position, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This is a primary site for interaction with polar solvents.

-

Methyl Ester Group (-COOCH₃): This group at the 1-position introduces polarity and can act as a hydrogen bond acceptor via its carbonyl and ether oxygens.

-

Bromo Substituents (-Br): The two bromine atoms at the 3- and 6-positions increase the molecular weight and introduce polarizability. While the C-Br bond is polar, these groups are generally considered hydrophobic and contribute to the molecule's overall lipophilicity.

The molecule thus presents a dualistic nature: a large nonpolar backbone functionalized with potent polar, hydrogen-bonding groups.

Solvent Analysis: DMSO and Chloroform

The choice of solvent is critical, as its properties will dictate the extent to which it can overcome the solute's crystal lattice energy through favorable solvation.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a high dipole moment and dielectric constant.[2][3] Its key feature is the strongly polarized S=O bond, where the oxygen atom is a powerful hydrogen bond acceptor.[2] While it lacks a hydrogen-donating proton, its ability to disrupt solute-solute hydrogen bonds and accept them from solutes like our target compound makes it a uniquely versatile solvent for a wide range of organic molecules.[3][4]

-

Chloroform (CHCl₃): Chloroform is a relatively nonpolar solvent, though it possesses a significant dipole moment.[5][6] It is considered a weak hydrogen bond donor through its single proton, which is slightly acidic due to the electron-withdrawing effects of the three chlorine atoms. It is miscible with most organic oils and solvents.[5][7]

Solubility Prediction: A Mechanistic Hypothesis

Based on the analysis of solute and solvent properties, we can formulate a strong hypothesis regarding the solubility behavior of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate.

-

In DMSO: High solubility is anticipated. The exceptional hydrogen bond accepting capacity of DMSO will allow for strong interactions with the hydroxyl (-OH) group of the naphthoate.[2] Furthermore, its high polarity will effectively solvate the polar methyl ester group. This powerful solvation of the polar functionalities is expected to overcome the nonpolar nature of the dibrominated naphthalene core, leading to significant dissolution.

-

In Chloroform: Moderate to low solubility is predicted. Chloroform's primary interaction with the solute would be through van der Waals forces with the large, nonpolar naphthalene ring. While it can offer weak hydrogen bonding to the solute's ester and hydroxyl groups, these interactions are substantially weaker than those offered by DMSO. The energy gained from these interactions may not be sufficient to fully overcome the crystal lattice energy of the solid compound, resulting in limited solubility. A related compound, Methyl 6-bromo-2-naphthoate, is described as only slightly soluble in chloroform and DMSO.[8]

Visualization: Predicted Solute-Solvent Interactions

The following diagram illustrates the hypothesized primary intermolecular forces at play.

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocol: Isothermal Saturation Method

To move from prediction to quantification, a robust and reproducible experimental method is required. The isothermal saturation method is the gold standard for determining the thermodynamic solubility of a compound. The protocol below is designed to be self-validating by ensuring the system reaches equilibrium.

Core Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to allow the concentration of the dissolved solute in the liquid phase to reach equilibrium. After this point, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is measured using a suitable analytical technique.[9]

Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for solubility determination.[9][10]

Materials and Reagents:

-

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (solid)

-

Anhydrous DMSO

-

Chloroform (stabilized with ethanol)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25 °C)

-

High-speed centrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and appropriate diluent for analysis (e.g., Methanol, Acetonitrile)

Procedure:

-

Preparation of Supersaturated Mixture:

-

Accurately weigh approximately 5-10 mg of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate into a pre-weighed 2 mL microcentrifuge tube.

-

Add a defined volume of the chosen solvent (e.g., 500 µL of DMSO or Chloroform) to the tube. This should create a slurry where solid material is visibly in excess.

-

Causality Check: Using a clear excess of solid is critical to ensure that the solution can become fully saturated and reach its thermodynamic solubility limit.

-

-

Equilibration:

-

Securely cap the tubes.

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously for 24 hours.

-

Causality Check: A 24-hour equilibration period is essential to ensure the dissolution process has reached a true equilibrium. Shorter times may result in an underestimation of the solubility, especially for compounds that dissolve slowly. Constant temperature is crucial as solubility is temperature-dependent.[1][11]

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. This will pellet the excess, undissolved solid at the bottom of the tube.

-

Causality Check: Centrifugation provides a clean and rapid method to separate the saturated supernatant from the solid phase without altering the temperature or composition of the solution, which could occur with filtration.

-

-

Quantification of Solute Concentration:

-

Carefully aspirate a precise volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to a concentration that falls within the linear range of the analytical instrument. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary, especially for the DMSO sample.

-

Prepare a standard curve of the compound with known concentrations in the same diluent.

-

Analyze the diluted sample and standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine its concentration.

-

Back-calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of the compound.

-

Visualization: Experimental Workflow

Caption: Workflow for isothermal saturation solubility determination.

Data Presentation

For clarity and comparability, all experimentally determined solubility data should be recorded in a standardized format. The following table provides a template for summarizing the quantitative results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM)¹ | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation / HPLC-UV |

| Chloroform (CHCl₃) | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation / HPLC-UV |

¹ Note: The molecular weight of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (C₁₂H₈Br₂O₃) is 360.00 g/mol . Use this value to convert mg/mL to mM.

Conclusion

This guide establishes a robust framework for understanding and quantifying the solubility of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate. Based on a first-principles analysis of its molecular structure, we predict high solubility in the polar aprotic solvent DMSO, driven by strong hydrogen bonding interactions. Conversely, we anticipate lower solubility in the less polar solvent chloroform. To validate these predictions, we have provided a detailed, self-validating experimental protocol based on the isothermal saturation method. The successful execution of this protocol will yield precise, reliable solubility data, which is indispensable for advancing research and development efforts involving this compound.

References

- gChem. DMSO Physical Properties.

- Australian Government Department of Climate Change, Energy, the Environment and W

- Vedantu. Chloroform: Properties, Uses, and Safety Explained.

- Allen Institute. Chloroform (CHCl₃)

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chloroform.

- Gaylord Chemical Company. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems.

- Chem-Supply. Chloroform Solvent Properties.

- ResearchGate.

- Chem-Supply. Dimethyl Sulfoxide Solvent Properties.

- Wikipedia. Dimethyl sulfoxide.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.

- BenchChem. Application Notes and Protocols: Solubility of Changnanic Acid in DMSO and Other Organic Solvents.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

- Scribd. Solubility Factors Explained | PDF.

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Chloroform (trichloromethane) - DCCEEW [dcceew.gov.au]

- 6. Chloroform Solvent Properties [macro.lsu.edu]

- 7. Table 4-2, Physical and Chemical Properties of Chloroform - Toxicological Profile for Chloroform - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

Halogenated Naphthoic Scaffolds: A Technical Guide to 3,6-Dibromo-2-Hydroxy-1-Naphthoic Acid Derivatives

The following technical guide provides an in-depth review and operational framework for the study and development of 3,6-dibromo-2-hydroxy-1-naphthoic acid and its derivatives. This guide is structured to support rational drug design and material science applications, moving beyond basic synthesis into functional optimization.

Executive Summary & Scaffold Analysis

3,6-dibromo-2-hydroxy-1-naphthoic acid represents a highly functionalized naphthalene scaffold.[1] Unlike its non-halogenated parent (2-hydroxy-1-naphthoic acid), the introduction of bromine atoms at the C3 and C6 positions fundamentally alters the molecule's physicochemical profile, enhancing lipophilicity, metabolic stability, and electronic density.

For researchers in medicinal chemistry and dye synthesis, this scaffold offers three critical "handles" for derivatization:

-

The C1-Carboxylic Acid: A primary site for amidation (forming anilides) or hydrazone formation.[1]

-

The C2-Hydroxyl Group: Provides intramolecular hydrogen bonding (with C1-COOH) and serves as a chelation site for metallopharmaceuticals.[1]

-

The C3/C6-Bromine Substituents:

-

C3-Br: Provides steric bulk adjacent to the active site, modulating receptor binding and preventing metabolic hydrolysis of adjacent esters/amides.

-

C6-Br: Located on the distal ring, this halogen influences the global electronic variations (Hammett

constants) and enhances membrane permeability via halogen bonding capabilities.

-

Synthetic Architecture

The synthesis of 3,6-dibromo-2-hydroxy-1-naphthoic acid requires precise regiochemical control to avoid over-bromination or decarboxylation, as 2-hydroxy-1-naphthoic acids are prone to thermal decarboxylation to form 2-naphthols [1].[1]

Mechanistic Pathway (Electrophilic Aromatic Substitution)

The synthesis exploits the strong ortho/para directing effect of the C2-hydroxyl group.

-

Step 1 (Activation): The C2-OH activates positions C1, C3, and C6. Since C1 is blocked by the carboxyl group, the electrophilic attack by bromine (

) is directed to C3 (ortho) and C6 (conjugatively activated). -

Step 2 (Regioselectivity): Kinetic control typically favors the C3 position first due to proximity to the activating OH, followed by C6.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision nodes in the synthesis pathway to ensure high yield and purity.

Figure 1: Step-wise bromination pathway emphasizing temperature control to prevent decarboxylation.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Controlled Bromination

Objective: Synthesize 3,6-dibromo-2-hydroxy-1-naphthoic acid with >95% purity.

-

Preparation: Dissolve 18.8 g (0.1 mol) of 2-hydroxy-1-naphthoic acid in 200 mL of Glacial Acetic Acid (AcOH).

-

Why AcOH? It acts as a polar protic solvent that stabilizes the transition state but is not nucleophilic enough to interfere. It also allows for the precipitation of the product [2].

-

-

Bromine Addition: Cool the solution to 15°C. Add a solution of 33.6 g (0.21 mol) Bromine (

) in 50 mL AcOH dropwise over 60 minutes.-

Critical Control: Maintain temperature < 20°C during the first equivalent addition to prevent oxidative degradation.

-

-

Reaction: After addition, warm the mixture to 45°C and stir for 4 hours.

-

Monitoring: Use TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the mono-bromo intermediate.

-

-

Work-up: Pour the reaction mixture into 1 L of ice-cold water containing 5 g sodium bisulfite (

) to quench excess bromine. -

Purification: Filter the yellow precipitate. Recrystallize from ethanol/water.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate the biological potency of the derivative against S. aureus and E. coli.

-

Stock Solution: Dissolve 10 mg of the derivative in 1 mL DMSO.

-

Media: Use Mueller-Hinton Broth (MHB).[1]

-

Inoculum: Adjust bacterial suspension to

CFU/mL. -

Assay: Perform serial dilutions (100 µM to 0.1 µM) in 96-well plates. Incubate at 37°C for 24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via optical density at 600 nm.

-

Validation: Use Ciprofloxacin as a positive control and DMSO as a negative control.

-

Derivative Classes & Structure-Activity Relationships (SAR)

The utility of 3,6-dibromo-2-hydroxy-1-naphthoic acid extends into three primary derivative classes.

Comparative Data Table

| Derivative Class | Modification Site | Primary Application | Key Property Enhancement |

| Arylamides (Anilides) | C1-COOH | Azoic Dyes / Pigments | Enhanced lightfastness and substantivity to cellulose due to Br lipophilicity [3].[1] |

| Hydrazones | C1-COOH | Chemosensors | Selective detection of anions ( |

| Metal Complexes | C1-COOH + C2-OH | Antimicrobial Agents | Chelation with Cu(II) or Zn(II) increases membrane permeability and cytotoxicity.[1] |

| Esters | C1-COOH | Prodrugs | Increased bioavailability; the 3-Br steric bulk retards hydrolysis, extending half-life.[1] |

SAR Visualization

The biological activity of these derivatives relies on specific structural features.[2]

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.[1]

Applications in Drug Development

Antimicrobial Mechanism

Halogenated naphthoic acids exhibit antimicrobial activity primarily through membrane disruption . The 3,6-dibromo substitution pattern significantly increases the partition coefficient (logP), allowing the molecule to insert itself into the bacterial lipid bilayer.

-

Mechanism: The acidic proton (COOH) acts as a protonophore, uncoupling oxidative phosphorylation in bacteria.

-

Potency: Studies on analogous naphthoquinones and naphthoic acids suggest that bromination can lower MIC values by 2-4 fold compared to non-halogenated analogs [5].[1]

Anti-inflammatory Potential

Derivatives of hydroxynaphthoic acids have shown the ability to inhibit the production of pro-inflammatory mediators (NO, TNF-α) in LPS-stimulated macrophages. The "3,6" substitution pattern provides metabolic stability against ring oxidation, prolonging the anti-inflammatory effect in vivo [6].

References

-

Booth, G. (2005).[3] "Naphthalene Derivatives".[3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] Link

-

Organic Syntheses. (1941). "6-Bromo-2-naphthol".[8][9] Org.[6][9] Synth. Coll. Vol. 1, p. 123. (Methodology adapted for bromination conditions).[9][10][11] Link

-

Jadhav, G. V., & Aslam, M. (1946). "Bromination of compounds containing two aromatic nuclei". Proceedings of the Indian Academy of Sciences - Section A, 24, 425–430. Link

-

Shaheen, M., et al. (2023).[6] "Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions". RSC Advances. Link

-

BenchChem. (2025).[4] "A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives". Link

-

Wang, Y., et al. (2023).[12] "Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus". Marine Drugs, 21(2), 115. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]

- 12. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5][6] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[7][8][9] Functionalized naphthalene scaffolds are prevalent in biologically active compounds and advanced materials, making the development of robust protocols for their synthesis highly valuable.

This application note provides detailed protocols and scientific rationale for performing Suzuki cross-coupling reactions on a specific, highly functionalized substrate: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate . This molecule presents unique challenges and opportunities due to its di-brominated nature, the presence of a hydroxyl directing group, and a sterically demanding environment. Understanding how to selectively functionalize this substrate opens avenues for creating diverse libraries of novel compounds for drug discovery and development.

Core Concepts and Strategic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][10] However, the specific attributes of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate necessitate careful consideration of reaction parameters to achieve desired outcomes, such as mono- or di-arylation and regioselectivity.

The Substrate: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

The structure of this substrate presents several key features that influence its reactivity in Suzuki couplings:

-

Two Bromine Atoms: The presence of two bromine atoms allows for the potential of both mono- and double-coupling reactions, providing a route to either partially or fully functionalized naphthalenes.

-

Differing Reactivity of C-Br Bonds: The bromine at the 3-position is ortho to the hydroxyl group and meta to the ester, while the bromine at the 6-position is in a less sterically hindered and electronically different environment. This inherent difference can be exploited to achieve selective mono-coupling.[10][11]

-

Hydroxyl Directing Group: The hydroxyl group at the 2-position can act as a directing group, potentially influencing the rate of oxidative addition at the proximal C3-Br bond. It can also participate in acid-base chemistry, necessitating careful selection of the base.

-

Steric Hindrance: The substituents on the naphthalene core create a sterically congested environment, which can impact the approach of the bulky palladium catalyst and the organoboron reagent.[7][12][13][14]

Key Experimental Choices and Their Rationale

1. Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is paramount for a successful Suzuki coupling, especially with challenging substrates.

-

Palladium Source: Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ are often effective.[8][9][12]

-

Ligands: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[7][12][13][14][15] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can be highly effective.[12] N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling sterically demanding substrates.[13]

2. Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2]

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[8][9] The choice of base can influence the reaction rate and selectivity. For substrates with sensitive functional groups, milder bases may be necessary.

-

Hydroxide Bases: While effective, strong bases like NaOH or KOH can sometimes lead to side reactions, including hydrolysis of the ester group on the substrate.

3. Solvent System: The solvent must be capable of dissolving the reagents and be stable under the reaction conditions.

-

Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrate and the inorganic base.[8][9]

-

Anhydrous Conditions: In some cases, anhydrous conditions with an organic base may be preferred to avoid potential side reactions.

4. Boronic Acid/Ester Selection: A wide range of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid are critical for achieving high yields.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate in NMR Solvents

Welcome to the technical support center dedicated to addressing the solubility intricacies of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality NMR spectra due to the compound's limited solubility. Here, we provide a structured, in-depth exploration of the underlying principles and practical, field-proven solutions to overcome these obstacles.

Understanding the Molecule: A Preemptive Analysis

Methyl 3,6-dibromo-2-hydroxy-1-naphthoate possesses a complex molecular architecture that inherently contributes to its challenging solubility profile. The large, rigid, and nonpolar dibromonaphthalene core significantly diminishes its affinity for many common polar NMR solvents. While the hydroxyl (-OH) and methyl ester (-COOCH₃) groups introduce some polarity and potential for hydrogen bonding, their influence is often insufficient to counteract the dominant hydrophobic nature of the polycyclic aromatic hydrocarbon (PAH) backbone. The presence of two bromine atoms further increases the molecular weight and can influence intermolecular interactions, adding another layer of complexity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common issues encountered during experimental work.

Q1: I'm seeing very weak or no signals from my compound in my initial ¹H NMR spectrum. What is the likely cause?

A1: The most probable cause is poor solubility of your compound in the chosen deuterated solvent. If the concentration of the dissolved analyte is too low, the signals will be weak and may be indistinguishable from the baseline noise. For ¹H NMR, a concentration of at least 1-5 mg in 0.6-0.7 mL of solvent is generally recommended for small molecules.

Q2: I've tried dissolving my sample in deuterated chloroform (CDCl₃), but it remains largely insoluble. What should I do next?

A2: Deuterated chloroform (CDCl₃) is a common starting point for many organic compounds due to its ability to dissolve a wide range of molecules and its ease of removal.[1] However, for a compound like Methyl 3,6-dibromo-2-hydroxy-1-naphthoate with its significant nonpolar character, CDCl₃ may not be the optimal choice.

Troubleshooting Workflow:

Caption: Initial solvent selection workflow.

Rationale for Solvent Choices:

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a highly polar aprotic solvent with a strong solvating power for a wide range of compounds, including those with polar functional groups capable of hydrogen bonding.[1][2][3] Given the hydroxyl group on your molecule, DMSO-d₆ is an excellent next choice.

-

Deuterated Acetone (Acetone-d₆): This solvent offers a good balance of polarity and is effective for many organic compounds.[2]

-

Deuterated Benzene (C₆D₆): Aromatic solvents can sometimes offer improved solubility for aromatic analytes through π-π stacking interactions between the solvent and solute molecules.[1]

Q3: I have tried DMSO-d₆ and while the solubility is better, the resolution of my spectrum is poor, with broad peaks. What could be the issue?

A3: Broad peaks in NMR can be attributed to several factors, even with improved solubility.

Possible Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| High Viscosity | Highly concentrated solutions, especially in a viscous solvent like DMSO-d₆, can lead to slower molecular tumbling, resulting in broader lines. | Try diluting the sample slightly. While this may decrease the signal-to-noise ratio, it can significantly improve resolution. |

| Undissolved Particulates | Even small, suspended solid particles can disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks. | Filter the NMR sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[4] |

| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. | Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel may help. |

| Chemical Exchange | The hydroxyl proton may be undergoing chemical exchange with residual water in the solvent, leading to broadening of its signal and potentially adjacent signals. | Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity, confirming its identity. |

Q4: My compound is still not sufficiently soluble even in DMSO-d₆. What advanced techniques can I employ?

A4: When single-solvent systems fail, more advanced methods are necessary.

Advanced Solubility Enhancement Strategies:

Caption: Advanced solubility enhancement workflow.

1. Co-Solvent Systems:

The use of a mixture of deuterated solvents can often provide a synergistic effect on solubility.

-

Recommended Mixture: A common and effective approach for compounds with mixed polarity is to use a mixture of CDCl₃ and DMSO-d₆. Start with a small amount of DMSO-d₆ to dissolve the compound and then dilute with CDCl₃. This can provide the polarity needed for the hydroxyl group while the chloroform interacts with the aromatic backbone.

-

Protocol:

-

Dissolve the sample in a minimal amount of DMSO-d₆ (e.g., 50-100 µL).

-

Once dissolved, add CDCl₃ to bring the total volume to 0.6-0.7 mL.

-

Mix thoroughly by inverting the capped NMR tube several times.

-

2. Variable Temperature (VT) NMR:

Increasing the temperature of the NMR experiment can significantly enhance the solubility of many compounds.[5]

-

Causality: The dissolution of a solid in a liquid is often an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

-

Protocol for High-Temperature NMR:

-

Prepare your sample in a suitable high-boiling point deuterated solvent such as DMSO-d₆ (boiling point: 189 °C) or toluene-d₈ (boiling point: 111 °C).[5]

-

Crucially, use a ceramic spinner turbine for temperatures above 50°C, as standard plastic spinners can deform. [6][7]

-

Insert the sample into the NMR spectrometer.

-

Incrementally increase the temperature in 10-20°C steps, allowing the system to equilibrate for 5-10 minutes at each step.[6][8]

-

Monitor the lock signal and re-shim the magnetic field at each new temperature.

-

Acquire the spectrum once the desired temperature and resolution are achieved.

-

Safety Note: Never heat a sealed NMR tube, as the pressure increase could cause it to explode.[7] Also, do not exceed the boiling point of your solvent.

-

3. Use of Solubility Enhancers:

For particularly stubborn solubility issues, the addition of a non-deuterated solubility enhancer can be considered, though this will introduce additional signals into the spectrum.

-

Ionic Liquids: Imidazolium-based ionic liquids can be excellent solvents for a wide range of organic compounds, including those that are poorly soluble in conventional solvents.[9][10][11] A small amount added to a standard deuterated solvent can significantly improve solubility.

-

Trifluoroacetic Acid (TFA-d): For acidic or basic compounds, the addition of a small amount of deuterated trifluoroacetic acid can protonate or deprotonate functional groups, leading to the formation of a more soluble salt.

4. Alternative Solvent Systems:

In specialized cases, less common deuterated solvents may be effective.

-

Pyridine-d₅: This can be a good solvent for polar compounds, but its residual peaks in the aromatic region may interfere with the signals of your analyte.

-

Deuterated Dichloromethane (CD₂Cl₂): This solvent is more polar than CDCl₃ and can sometimes offer a solubility advantage.

Summary of Recommended Solvents and Properties

| Deuterated Solvent | Abbreviation | Polarity | Typical Use Cases for Naphthoate Derivatives | Residual ¹H Peak (ppm) |

| Chloroform-d | CDCl₃ | Low | Good starting point, but may be insufficient. | 7.26 |

| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | High (Aprotic) | Excellent choice for compounds with H-bond donors.[2][3] | 2.50 |

| Acetone-d₆ | (CD₃)₂CO | Medium | Good alternative to CDCl₃.[2] | 2.05 |

| Benzene-d₆ | C₆D₆ | Nonpolar (Aromatic) | Can improve solubility of aromatic compounds via π-π stacking. | 7.16 |

| Methanol-d₄ | CD₃OD | High (Protic) | Can be effective, but may lead to exchange with the hydroxyl proton. | 3.31, 4.87 (OH) |

Final Recommendations

For troubleshooting the solubility of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, a systematic and logical approach is key. Begin with the most likely successful solvents based on the molecule's structure, and if initial attempts fail, do not hesitate to employ more advanced techniques like co-solvents and variable temperature NMR. Always prioritize sample filtration to ensure the best possible spectral quality. By understanding the interplay between the analyte's structure and the solvent's properties, you can overcome solubility challenges and obtain high-quality NMR data for your research.

References

- Bruker. (n.d.). High Temperature NMR.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 12, 2026, from [Link]

-

EPFL. (n.d.). NMR sample preparation. Retrieved February 12, 2026, from [Link]

-

CP Lab Safety. (n.d.). NMR Solvents. Retrieved February 12, 2026, from [Link]

-

University of Wisconsin-Madison. (2013, September 3). High Temperature NMR on the AV-300. Retrieved February 12, 2026, from [Link]

-

Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. Retrieved February 12, 2026, from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved February 12, 2026, from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved February 12, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 12, 2026, from [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved February 12, 2026, from [Link]

-

University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved February 12, 2026, from [Link]

-

Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Retrieved February 12, 2026, from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved February 12, 2026, from [Link]

-

Kuujia.com. (n.d.). Cas no 1192263-94-7 (Methyl 3,6-Dibromo-2-hydroxy-1-naphthoate). Retrieved February 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. Retrieved February 12, 2026, from [Link]

-

Bentham Open. (2011, November 4). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal. Retrieved February 12, 2026, from [Link]

- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

-

ResearchGate. (2025, October 19). Insights into Ionic Liquid/Aromatic Systems from NMR Spectroscopy: How Water Affects Solubility and Intermolecular Interactions. Retrieved February 12, 2026, from [Link]

-

Springer Nature. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. Retrieved February 12, 2026, from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-hydroxy-2-naphthoate. PubChem. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, August 5). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Retrieved February 12, 2026, from [Link]

-

MDPI. (n.d.). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Retrieved February 12, 2026, from [Link]

-

IntechOpen. (n.d.). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Retrieved February 12, 2026, from [Link]

- Google Patents. (1982, April 14). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Royal Society of Chemistry. (n.d.). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. CrystEngComm. Retrieved February 12, 2026, from [Link]

-

MDPI. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Retrieved February 12, 2026, from [Link]

- Supporting Information. (n.d.).

-

SpectraBase. (n.d.). 1-Naphthoic_Acidmethylester - Optional[13C NMR] - Chemical Shifts. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of solvent on dibromination of naphthalene (1) using Br 2 over.... Retrieved February 12, 2026, from [Link]

-

World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved February 12, 2026, from [Link]

-

MDPI. (n.d.). Bioactive Glasses Based on SiO2-CaO-Na2O-P2O5-ZrO2 System: Effects of ZrO2 on the Glass Structure, Solubility and Mineral Precipitation in Simulated Body Fluid. Retrieved February 12, 2026, from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 12, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Naphthalene. Retrieved February 12, 2026, from [Link]

-

PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved February 12, 2026, from [Link]

- Asian Journal of Chemistry. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(2), 816-818.

Sources

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. myuchem.com [myuchem.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. nmrlab.ku.edu [nmrlab.ku.edu]

- 7. cdn.dal.ca [cdn.dal.ca]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

Welcome to the technical support center for the purification of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the desired dibrominated product from mono-bromo impurities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the highest possible purity in your compound.

Introduction: The Challenge of Bromination

The synthesis of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate typically involves the electrophilic aromatic bromination of a precursor, Methyl 2-hydroxy-1-naphthoate.[1][2][3] This reaction, while effective, can often lead to a mixture of products, including the desired dibrominated compound and one or more mono-brominated isomers (e.g., Methyl 3-bromo-2-hydroxy-1-naphthoate and Methyl 6-bromo-2-hydroxy-1-naphthoate).[2][4]

The core challenge lies in the similar chemical nature of these compounds. However, their separation is achievable by leveraging a key physicochemical difference: polarity . The addition of each bromine atom, an electronegative halogen, alters the electron distribution across the aromatic system, making the molecule less polar.[5][6][7][8][9]

This principle forms the foundation of the purification strategies outlined in this guide.

Polarity Hierarchy (from most to least polar):

-

Starting Material: Methyl 2-hydroxy-1-naphthoate (Most Polar)

-

Mono-bromo Impurities: (e.g., Methyl 3-bromo-2-hydroxy-1-naphthoate)

-

Dibromo-product: Methyl 3,6-dibromo-2-hydroxy-1-naphthoate (Least Polar)

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the purity of my crude product?

A: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment.[10] By spotting your crude mixture on a silica gel TLC plate and developing it in an appropriate solvent system (see Protocol 1), you can visualize the number of components. The least polar compound (your desired dibromo-product) will travel the furthest up the plate, exhibiting the highest Retention Factor (Rf) value.

Q2: What is the primary technique for purifying gram-scale quantities of my product?

A: For preparative scale purification (milligrams to grams), flash column chromatography is the industry-standard method.[11][12] This technique utilizes a stationary phase (typically silica gel) packed into a column, through which a solvent (mobile phase) is pushed. The polarity differences between your product and the impurities cause them to travel through the column at different rates, allowing for their separation and collection in distinct fractions.

Q3: Can I use recrystallization for purification?

A: Recrystallization can be a highly effective purification method, particularly if the impurities are present in small amounts or have significantly different solubility profiles from your main product.[12][13][14] This technique relies on dissolving your crude solid in a minimal amount of a hot solvent and allowing it to cool slowly.[13] The desired compound should crystallize out in a pure form, leaving the impurities behind in the solvent.[14] However, finding an ideal solvent that meets these criteria can sometimes be challenging.

Q4: My mono-bromo and dibromo spots are very close on the TLC plate. What does this mean for separation?

A: A small difference in Rf values on the TLC plate indicates that the polarity difference between your compounds is subtle. This will make separation by column chromatography more challenging, requiring a longer column, a carefully optimized solvent system, and slower elution to achieve good resolution.

Purification & Analysis Workflow

The following diagram outlines the logical workflow for purifying and analyzing your Methyl 3,6-dibromo-2-hydroxy-1-naphthoate.

Sources

- 1. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. brainly.in [brainly.in]

- 7. adichemistry.com [adichemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. reddit.com [reddit.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. mt.com [mt.com]

- 14. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

Technical Support Center: Optimizing Reaction Temperature for the Bromination of Methyl 2-Hydroxy-1-naphthoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of naphthalene-based compounds. Specifically, it addresses the critical parameter of reaction temperature in the electrophilic bromination of methyl 2-hydroxy-1-naphthoate. Our goal is to provide a comprehensive resource that combines theoretical understanding with practical, field-tested advice to enable you to overcome common challenges and achieve optimal reaction outcomes.

Introduction: The Critical Role of Temperature in Regioselectivity

The bromination of activated aromatic systems like methyl 2-hydroxy-1-naphthoate is a classic example of electrophilic aromatic substitution. The hydroxyl and ester functionalities on the naphthalene ring direct the incoming electrophile, but the final product distribution is highly sensitive to reaction conditions, particularly temperature. Naphthalene itself can undergo bromination at different positions, and the substitution pattern is often a product of kinetic versus thermodynamic control.[1][2] For substituted naphthalenes, this complexity is amplified. Temperature influences not only the reaction rate but can also dictate the regioselectivity, leading to different isomers.[2] Understanding and controlling this parameter is therefore paramount for achieving the desired product in high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of methyl 2-hydroxy-1-naphthoate, with a focus on temperature-related optimization.

Question 1: My reaction yield is consistently low, with a significant amount of starting material recovered. What are the likely causes and how can I improve it?

Answer:

Low conversion in this bromination reaction can stem from several factors, often related to insufficient reaction temperature or issues with the brominating agent.

-

Potential Cause 1: Insufficient Reaction Temperature. Electrophilic aromatic substitution is an activated process. If the reaction temperature is too low, the activation energy barrier may not be overcome efficiently, leading to a sluggish reaction and incomplete conversion.

-

Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that drives the reaction to completion without significant side product formation. Be aware that higher temperatures can sometimes lead to decreased selectivity.[2]

-

-

Potential Cause 2: Inactive Brominating Agent. The effectiveness of brominating agents like N-Bromosuccinimide (NBS) can degrade over time, especially if improperly stored. Molecular bromine (Br₂) can also be of variable purity.

-

Solution: Use a freshly opened bottle of the brominating agent or recrystallize/purify it before use. For instance, NBS can be recrystallized from hot water.

-

-

Potential Cause 3: Inappropriate Solvent. The choice of solvent can influence the solubility of your starting material and the reactivity of the brominating agent.

Question 2: I am observing the formation of multiple products, making purification difficult. How can I improve the regioselectivity of the reaction?

Answer:

The formation of multiple isomers is a common challenge in the bromination of substituted naphthalenes. Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution.[1][2]

-

Potential Cause 1: Reaction Temperature is Too High. At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired isomer. Conversely, kinetic control at lower temperatures might favor a different isomer. For naphthalene sulfonation, the 1-isomer is the kinetic product, favored at lower temperatures, while the 2-isomer is the thermodynamic product, favored at higher temperatures.[1] A similar principle can apply to bromination.

-

Potential Cause 2: Choice of Brominating Agent. Different brominating agents can exhibit different selectivities.[5]

-

Potential Cause 3: Catalyst Effects. The presence of a catalyst, even in trace amounts, can influence the regioselectivity. For instance, ferric compounds can promote the formation of 2-bromonaphthalene.[2]

-

Solution: Ensure your glassware is scrupulously clean. If a catalyst is not part of your intended protocol, its accidental presence could be a source of variability. Conversely, you might explore the deliberate use of a catalyst to direct the substitution to the desired position.

-

Question 3: My reaction is producing a dark-colored, tarry substance, and the desired product yield is low. What is causing this and how can I prevent it?

Answer:

The formation of tars or dark-colored byproducts is often indicative of over-reaction or decomposition, which can be exacerbated by excessive heat.

-

Potential Cause 1: Reaction Temperature is Excessively High. High temperatures can lead to side reactions, such as polymerization or degradation of the starting material or product, especially with highly activated aromatic rings.

-

Solution: Lower the reaction temperature significantly. It is often better to have a slower, cleaner reaction than a fast, messy one. Consider running the reaction at room temperature or below, even if it requires a longer reaction time.

-

-

Potential Cause 2: Presence of Light. Some bromination reactions, particularly those involving radical mechanisms (e.g., with NBS), can be sensitive to light, which can initiate unwanted side reactions.

-

Solution: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.

-

-

Potential Cause 3: Over-bromination. The product itself is an activated aromatic ring and can potentially undergo a second bromination, leading to di- or poly-brominated species which can be less stable.

-

Solution: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can also help to control the reaction and minimize over-bromination.

-

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of methyl 2-hydroxy-1-naphthoate?

A1: The hydroxyl group is a strong activating and ortho-, para-directing group. The ester group is a deactivating, meta-directing group. In this case, the powerful activating effect of the hydroxyl group will dominate. The most likely positions for electrophilic attack are ortho and para to the hydroxyl group. Given the structure of methyl 2-hydroxy-1-naphthoate, the positions C4 and C7 are para and ortho to the hydroxyl group, respectively. The steric hindrance from the ester group at C1 might influence the substitution pattern. Without specific experimental data for this exact substrate, both 4-bromo and 7-bromo isomers are plausible products. Careful characterization of the product mixture is essential.

Q2: How does the solvent affect the optimal reaction temperature?

A2: The solvent can influence the reaction in several ways that are interconnected with temperature. A solvent's polarity can affect the stability of the reaction intermediates, and its boiling point will set the upper limit for the reaction temperature at atmospheric pressure. For instance, a reaction in a lower-boiling solvent like dichloromethane will by necessity be conducted at a lower temperature than a reaction in a higher-boiling solvent like acetic acid. The choice of solvent should be made in conjunction with the desired temperature range for optimal selectivity.

Q3: Can I use microwave irradiation to optimize the reaction?

A3: Microwave-assisted organic synthesis can be a powerful tool for optimizing reactions by rapidly screening different temperatures. It can often lead to shorter reaction times and improved yields. However, it is crucial to start with low temperatures and short irradiation times and carefully monitor the reaction to avoid decomposition, especially with a highly activated substrate.

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal reaction temperature for the bromination of methyl 2-hydroxy-1-naphthoate using N-Bromosuccinimide (NBS).

Materials:

-

Methyl 2-hydroxy-1-naphthoate

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

TLC plates (silica gel)

-

HPLC or GC-MS for product ratio analysis

Procedure:

-

Reaction Setup: In a series of round-bottom flasks equipped with magnetic stirrers and protected from light, dissolve methyl 2-hydroxy-1-naphthoate (1.0 eq) in glacial acetic acid.

-

Temperature Control: Place each flask in a cooling/heating bath set to a specific temperature (e.g., 0°C, 25°C, 50°C, and 80°C).

-

Reagent Addition: Once the solution has equilibrated to the target temperature, add NBS (1.1 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting material and product(s).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of acetic acid).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product from each reaction temperature by ¹H NMR, GC-MS, or HPLC to determine the yield and the ratio of isomeric products.

Data Presentation: Temperature Optimization Summary

| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Ratio of Isomer A : Isomer B | Observations |

| 0 | 12 | 45 | 9:1 | Slow reaction, clean product profile |

| 25 (Room Temp) | 4 | 95 | 7:3 | Good conversion, slight decrease in selectivity |

| 50 | 1 | >99 | 5:5 | Fast reaction, poor selectivity |

| 80 | 0.5 | >99 | 4:6 | Very fast, significant side products observed |

This is an example table; actual results will vary.

Experimental Workflow Diagram

The following diagram illustrates the workflow for optimizing the reaction temperature.

Caption: Workflow for optimizing bromination reaction temperature.

References

-

Synthesis of 1-Bromo-2-Naphthol. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

- Bueno, A. B., & Cason, J. (1981).

- Martínez, R., et al. (2018). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. Beilstein Journal of Organic Chemistry, 14, 1333-1339.

- Koelsch, C. F., Bachmann, W. E., & Kushner, S. (1940). 6-Bromo-2-naphthol. Organic Syntheses, 20, 18.

-

Corrosion Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]

-

Naphthalene. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. (n.d.). Autech Industry Co., Limited. Retrieved February 12, 2026, from [Link]

- Ono, M., et al. (2014). 6-bromo-2-naphthoic acid production method.

- Cassar, L., & Foà, M. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. [Link]

- Carter, A. H., Race, E., & Rowe, F. M. (1942). The Bromination of 1-naphthol, and 1 : 5-Dimethoxynaphthalene. Journal of the Chemical Society, 236-241.

- Kwiecień, H., & Gierczak, T. (1996). Nucleophilic coupling of alkali 2-naphthoxides with l-bromo-2-naphthols. Ion-pairing and halogen. Journal of the Chemical Society, Perkin Transactions 2, (5), 851-855.

- Tan, X., et al. (2018).

- Ortiz-Alvarez, A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17343-17351.

-

Bromination Help. (2024, February 13). Reddit. [Link]

- Adkins, H., & Burks, Jr., R. E. (1949). Stearolic Acid. Organic Syntheses, 29, 95.

- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (n.d.). Google Patents.

- Cardona, F., et al. (2001). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2217-2226.

-

Miyaura Borylation troubleshoot. (2024, February 16). Reddit. [Link]

- Le, T. B., et al. (2021). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 12(3), 1148-1154.

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025, October 16). ChemRxiv. [Link]

- van der Heijden, J., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. The Journal of Organic Chemistry, 88(20), 14561-14569.

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025, October 16). ChemRxiv. [Link]

- Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Recueil des Travaux Chimiques des Pays-Bas, 52(5), 413-424.

-

Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (n.d.). Google Patents.

-

Bauri, A. K. (n.d.). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]

- Myers, A. G., & Marx, A. H. (2004). Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2. Organic Letters, 6(24), 4551-4553.

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 6. ejbps.com [ejbps.com]

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate: A Predictive and Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or complex organic molecules is a cornerstone of rigorous scientific inquiry. Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, a polysubstituted naphthalene derivative, presents an interesting case for spectroscopic analysis. Its array of functional groups—a hydroxyl, a methyl ester, and two bromine atoms on a naphthalene scaffold—gives rise to a nuanced ¹H NMR spectrum. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of this compound, supported by comparisons with closely related analogues and other spectroscopic techniques. By understanding the underlying principles and leveraging comparative data, researchers can confidently approach the characterization of this and similar molecular architectures.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. In the case of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we can anticipate distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts of the aromatic protons are generally found in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[1][2]

Based on the substitution pattern, we can predict the appearance of four distinct aromatic proton signals. The protons on the naphthalene ring system will exhibit characteristic coupling patterns based on their spatial relationships. Ortho-coupled protons (adjacent to each other) typically show a larger coupling constant (J-value) of 7-10 Hz, while meta-coupled protons (separated by one carbon) have a smaller J-value of 2-3 Hz.[3]

A detailed prediction of the ¹H NMR spectrum is presented in Table 1. This prediction is informed by the analysis of related compounds such as 1-hydroxy-2-naphthoic acid[4] and methyl 6-hydroxy-2-naphthoate[5]. The presence of electron-withdrawing bromine atoms and the electron-donating hydroxyl group will influence the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3,6-dibromo-2-hydroxy-1-naphthoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | ~8.2 - 8.4 | Singlet | N/A |

| H-5 | ~7.8 - 8.0 | Doublet | ~8.5 - 9.0 (ortho) |

| H-7 | ~7.6 - 7.8 | Doublet of doublets | ~8.5 - 9.0 (ortho), ~1.5 - 2.0 (meta) |

| H-8 | ~8.0 - 8.2 | Doublet | ~1.5 - 2.0 (meta) |

| -OH | ~9.0 - 11.0 | Singlet (broad) | N/A |

| -OCH₃ | ~3.9 - 4.1 | Singlet | N/A |

Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule, a comprehensive characterization relies on a multi-technique approach. Here, we compare the predicted ¹H NMR data with expected outcomes from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, we would expect to see signals for all 12 carbons in the molecule. The chemical shifts of the aromatic carbons typically appear between 110 and 160 ppm.[6][7] The carbonyl carbon of the ester group would be significantly downfield, likely in the range of 165-175 ppm.[1] The methyl carbon of the ester would appear much further upfield, around 50-60 ppm. The carbons directly bonded to the bromine atoms would also have their chemical shifts influenced.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[8] For Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, we would anticipate the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.[9]

-

C=O stretch: A strong, sharp peak around 1680-1720 cm⁻¹ for the ester carbonyl group. The conjugation with the aromatic ring will likely shift this to a lower wavenumber.[10]

-

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region corresponding to the ester C-O bond.[9]

-

Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our target compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[11] Therefore, we would expect to see a cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. Common fragmentation pathways for aromatic esters and bromo compounds would involve the loss of the methoxy group (•OCH₃), carbon monoxide (CO), and bromine radicals (•Br).[12][13]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, the following detailed protocol should be followed. This protocol is designed to ensure accurate and reproducible results.

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it can slow down the exchange rate and allow for their observation.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

Step 2: NMR Spectrometer Setup

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

Step 3: Acquisition of the ¹H NMR Spectrum

-

Set the appropriate acquisition parameters, including:

-

Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Pulse angle: A 30-45° pulse angle is recommended for quantitative measurements.

-

Acquisition time: A longer acquisition time will result in better resolution.

-

Relaxation delay: A delay of 1-2 seconds is usually adequate.

-

-

Acquire the Free Induction Decay (FID) data.

Step 4: Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the structural analysis, the following diagrams are provided.

Caption: Molecular structure and key proton relationships.

Caption: Workflow for comprehensive spectroscopic analysis.

Conclusion

The structural elucidation of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate serves as an excellent case study in the power of predictive and comparative spectroscopic analysis. While direct experimental data may not always be readily available, a thorough understanding of fundamental principles, combined with data from analogous structures, allows for a confident and accurate characterization. By integrating ¹H NMR with other techniques such as ¹³C NMR, IR, and Mass Spectrometry, researchers can build a self-validating system of evidence, ensuring the scientific integrity of their findings. This guide provides a framework for such an approach, empowering scientists in their pursuit of novel chemical entities.

References

-

Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. Available at: [Link]

-

Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212. Available at: [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2062. Available at: [Link]

-

Ivanova, B., & Spiteller, M. (2012). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecular Physics, 110(11-12), 1241-1249. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

LibreTexts Chemistry. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c).... Available at: [Link]

-

Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 48(10), 5738-5746. Available at: [Link]

-

Dodds, E. D., et al. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1884-1891. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0162943). Available at: [Link]

- De La Mare, P. B. D. (2012). Aromatic Substitution. Springer Science & Business Media.

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0236174). Available at: [Link]

-

Oikawa, A., et al. (1984). Rotational isomers of meta-substituted phenols and .beta.-naphthol studied by electronic spectra in supersonic free jets. The Journal of Physical Chemistry, 88(22), 5119-5123. Available at: [Link]

-